(3E)-N-(4-bromophenyl)-3-{2-[(2-iodophenyl)carbonyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(4-BROMOPHENYL)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is a complex organic compound characterized by the presence of bromine and iodine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(4-BROMOPHENYL)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:
Formation of the 4-bromophenyl intermediate: This step involves the bromination of a phenyl ring using bromine or a brominating agent under controlled conditions.
Preparation of the 2-iodophenyl intermediate: This step involves the iodination of a phenyl ring using iodine or an iodinating agent.
Coupling reaction: The brominated and iodinated intermediates are then coupled using a formamide derivative under specific reaction conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(4-BROMOPHENYL)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
(3E)-N-(4-BROMOPHENYL)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3E)-N-(4-BROMOPHENYL)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with two chlorine atoms attached to an aniline ring, used in the production of dyes and herbicides.
Other halogenated phenyl derivatives: Compounds with different halogen atoms (e.g., fluorine, chlorine) attached to a phenyl ring.
Uniqueness
(3E)-N-(4-BROMOPHENYL)-3-{[(2-IODOPHENYL)FORMAMIDO]IMINO}BUTANAMIDE is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C17H15BrIN3O2 |
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Molecular Weight |
500.1 g/mol |
IUPAC Name |
N-[(E)-[4-(4-bromoanilino)-4-oxobutan-2-ylidene]amino]-2-iodobenzamide |
InChI |
InChI=1S/C17H15BrIN3O2/c1-11(10-16(23)20-13-8-6-12(18)7-9-13)21-22-17(24)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,23)(H,22,24)/b21-11+ |
InChI Key |
NXOZTKAEAKTLJZ-SRZZPIQSSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1I)/CC(=O)NC2=CC=C(C=C2)Br |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1I)CC(=O)NC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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